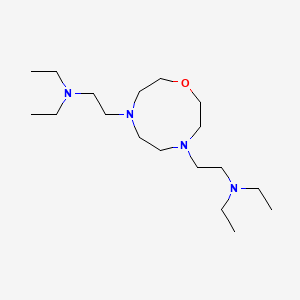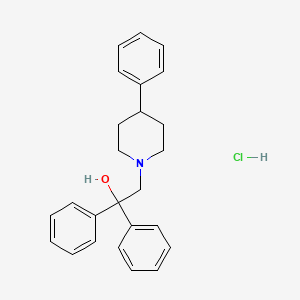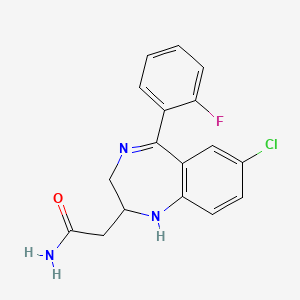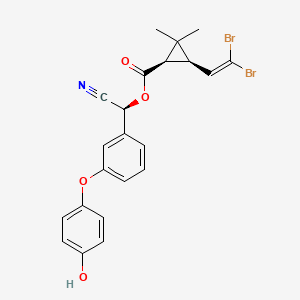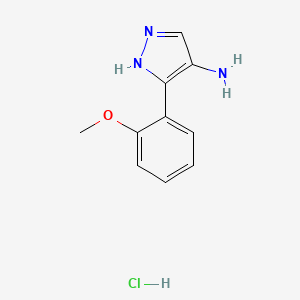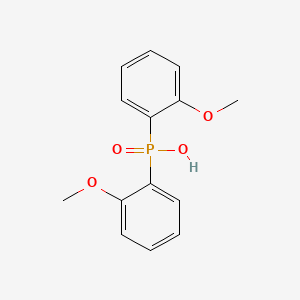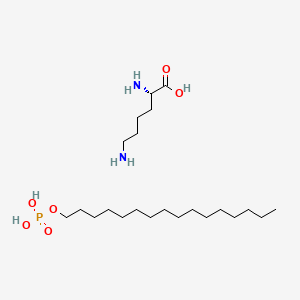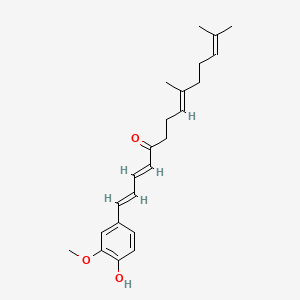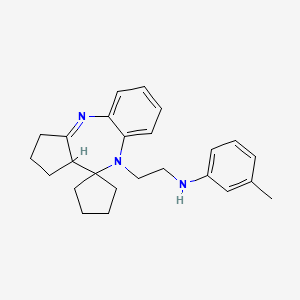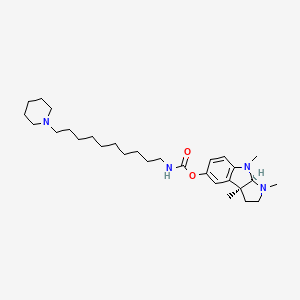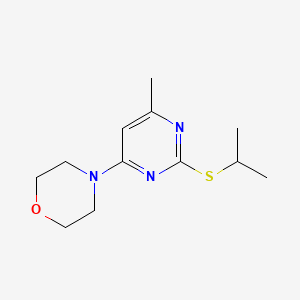
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a heterocyclic organic compound that features a morpholine ring substituted with a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve large-scale reactions using readily available starting materials such as amino alcohols and halogenated compounds. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the compound can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, morpholine derivatives are often explored for their potential as enzyme inhibitors or receptor agonists. The specific compound may have applications in studying the interactions between small molecules and biological targets .
Medicine
Medicinally, morpholine derivatives are investigated for their potential therapeutic effects. They may act as antiviral, antibacterial, or anticancer agents, depending on their specific interactions with biological targets .
Industry
Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other morpholine derivatives and pyrimidine-containing molecules. Examples include:
- Morpholine, 4-(2-chloropyrimidin-4-yl)-
- Morpholine, 4-(4-methylpyrimidin-2-yl)-
- Pyrimidine, 2-(morpholin-4-yl)-4-methyl-
Uniqueness
The uniqueness of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylthio group and the methyl group on the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
154496-64-7 |
|---|---|
分子式 |
C12H19N3OS |
分子量 |
253.37 g/mol |
IUPAC 名称 |
4-(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H19N3OS/c1-9(2)17-12-13-10(3)8-11(14-12)15-4-6-16-7-5-15/h8-9H,4-7H2,1-3H3 |
InChI 键 |
BMTDLTSXPWPKTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC(C)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


